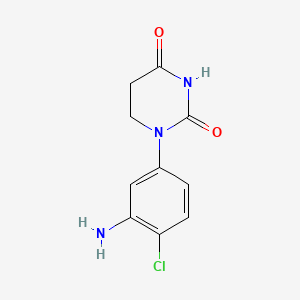
1-(3-Amino-4-chloro-phenyl)hexahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-amino-4-chlorophenyl)-1,3-diazinane-2,4-dione is a chemical compound that belongs to the class of diazinane derivatives This compound is characterized by the presence of an amino group and a chlorine atom attached to a phenyl ring, which is further connected to a diazinane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-amino-4-chlorophenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 3-amino-4-chlorobenzaldehyde with urea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the diazinane ring. The reaction conditions often require the use of a strong acid, such as hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 1-(3-amino-4-chlorophenyl)-1,3-diazinane-2,4-dione may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-amino-4-chlorophenyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-amino-4-chlorophenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-amino-4-chlorophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(3-amino-4-chlorophenyl)-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
1-(3-amino-4-bromophenyl)-1,3-diazinane-2,4-dione: Similar structure but with a bromine atom instead of chlorine.
1-(3-amino-4-fluorophenyl)-1,3-diazinane-2,4-dione: Similar structure but with a fluorine atom instead of chlorine.
1-(3-amino-4-methoxyphenyl)-1,3-diazinane-2,4-dione: Similar structure but with a methoxy group instead of chlorine.
The uniqueness of 1-(3-amino-4-chlorophenyl)-1,3-diazinane-2,4-dione lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets. The presence of the chlorine atom may impart distinct electronic and steric properties, affecting the compound’s behavior in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C10H10ClN3O2 |
|---|---|
Peso molecular |
239.66 g/mol |
Nombre IUPAC |
1-(3-amino-4-chlorophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H10ClN3O2/c11-7-2-1-6(5-8(7)12)14-4-3-9(15)13-10(14)16/h1-2,5H,3-4,12H2,(H,13,15,16) |
Clave InChI |
MQMPJLRYDZMFIK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13479963.png)

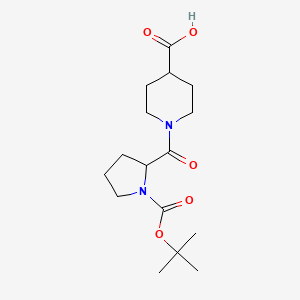
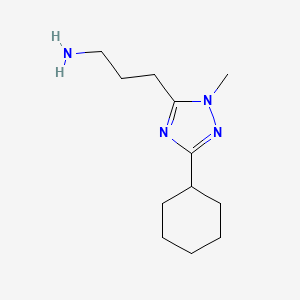
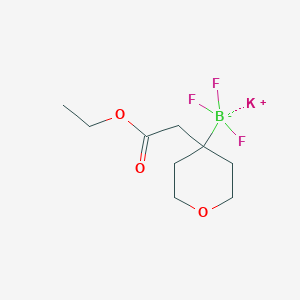
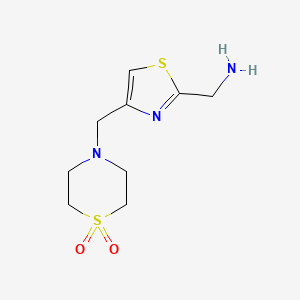


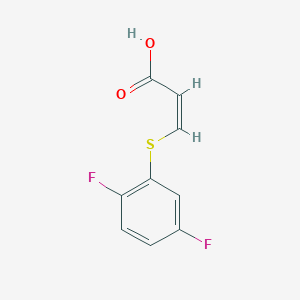

![{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13480028.png)
![Methyl 2-isopropyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13480030.png)
![2-((tert-Butoxycarbonyl)amino)spiro[3.5]nonane-7-carboxylic acid](/img/structure/B13480040.png)

